4,4,4-Trifluoro-3-(4-fluorophenyl)-(E)-crotonic acid
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Overview
Description
4,4,4-Trifluoro-3-(4-fluorophenyl)-(E)-crotonic acid is a fluorinated organic compound It is characterized by the presence of trifluoromethyl and fluorophenyl groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-(4-fluorophenyl)-(E)-crotonic acid typically involves the reaction of 4-fluorobenzaldehyde with trifluoroacetic acid in the presence of a base. The reaction conditions often include a temperature range of 20-60°C and the use of a non-chlorinated organic solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and stability.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-3-(4-fluorophenyl)-(E)-crotonic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl or fluorophenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4,4,4-Trifluoro-3-(4-fluorophenyl)-(E)-crotonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated groups make it useful in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-3-(4-fluorophenyl)-(E)-crotonic acid involves its interaction with specific molecular targets. The trifluoromethyl and fluorophenyl groups can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione
- 4,4,4-Trifluoro-3-[(4-fluorophenyl)sulfanyl]butanoic acid
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
Uniqueness
4,4,4-Trifluoro-3-(4-fluorophenyl)-(E)-crotonic acid is unique due to its specific combination of trifluoromethyl and fluorophenyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in various scientific and industrial applications .
Properties
Molecular Formula |
C10H6F4O2 |
---|---|
Molecular Weight |
234.15 g/mol |
IUPAC Name |
(E)-4,4,4-trifluoro-3-(4-fluorophenyl)but-2-enoic acid |
InChI |
InChI=1S/C10H6F4O2/c11-7-3-1-6(2-4-7)8(5-9(15)16)10(12,13)14/h1-5H,(H,15,16)/b8-5+ |
InChI Key |
RJSPAUJQXOKJMG-VMPITWQZSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C\C(=O)O)/C(F)(F)F)F |
Canonical SMILES |
C1=CC(=CC=C1C(=CC(=O)O)C(F)(F)F)F |
Origin of Product |
United States |
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